

Octane-d18 CAS number and molecular weight

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Compound of Interest

Compound Name: Octane-d18

Cat. No.: B101539

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An In-depth Technical Guide to Octane-d18

This technical guide provides a comprehensive overview of **Octane-d18** (Perdeuteriooctane), a deuterated analog of n-octane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds in their work. This document covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and common analytical applications, and visual workflows to aid in understanding these processes.

Physicochemical Properties

Octane-d18 is a valuable compound in various scientific applications, primarily due to its isotopic purity and physical properties that closely mimic those of its non-deuterated counterpart, n-octane. Its key identifiers and physicochemical data are summarized below for easy reference.

Table 1: Key Identifiers for **Octane-d18**

Identifier	Value
CAS Number	17252-77-6[1][2][3][4]
Molecular Formula	C ₈ D ₁₈ [1][2][3][4]
Synonyms	Perdeuteriooctane, (2H18)octane, Octadecadeuteriooctane[2]

Table 2: Physicochemical Data for **Octane-d18**

Property	Value
Molecular Weight	132.34 g/mol [1][2]
Appearance	Colorless liquid[2]
Density	0.815 g/mL at 25 °C[5]
Boiling Point	125-127 °C[5]
Melting Point	-57 °C[5]
Flash Point	13 °C (55.4 °F)[6]
Refractive Index	n _{20/D} 1.394[5]
Isotopic Purity	Typically ≥98 atom % D[5][7]
Solubility in Water	0.0007 g/L[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Octane-d18** and its application in common analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Octane-d18

The synthesis of **Octane-d18** can be achieved through a catalytic deuterium exchange reaction with n-octane. The following protocol is based on established methods for deuteration of hydrocarbons.

Objective: To prepare high-purity **Octane-d18** from n-octane via catalytic hydrogen-deuterium exchange.

Materials:

- n-Octane (≥99% purity)

- Deuterium gas (D_2)
- Deuterium oxide (D_2O , 99.9 atom % D)
- Nickel-on-kieselguhr catalyst
- Anhydrous sodium sulfate
- Inert gas (Argon or Nitrogen)

Equipment:

- High-pressure reactor equipped with a magnetic stirrer, gas inlet and outlet, and temperature controller
- Gas handling manifold for deuterium gas
- Distillation apparatus
- Schlenk line for inert atmosphere operations

Procedure:

- **Catalyst Activation:** Activate the nickel-on-kieselguhr catalyst by heating it under a stream of deuterium gas at 300 °C for 4 hours in the high-pressure reactor.
- **Reaction Setup:** After activation, cool the reactor to room temperature under an inert atmosphere. Introduce n-octane and a stoichiometric excess of deuterium oxide into the reactor.
- **Deuteration Reaction:** Seal the reactor and purge with deuterium gas several times. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 20-30 bar). Heat the reactor to 150-200 °C while stirring vigorously. Maintain the reaction for 24-48 hours.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Transfer the reaction mixture to a separatory funnel.
- **Purification:**

- Wash the organic layer with water to remove any remaining deuterium oxide.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the resulting liquid by fractional distillation to isolate the **Octane-d18**.
- Characterization: Confirm the isotopic enrichment and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Gas Chromatography (GC) Analysis

Octane-d18 is often used as an internal standard or for isotopic dilution methods in GC. The following protocol outlines a general method for the separation and analysis of **Octane-d18**.

Objective: To separate and quantify **Octane-d18** from a mixture containing its non-deuterated analog and other hydrocarbons.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A non-polar capillary column, such as a DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C (for FID).
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 200 °C.

- Hold: Maintain at 200 °C for 5 minutes.
- Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

- Sample Preparation: Prepare a standard solution of **Octane-d18** and the analyte of interest in a suitable solvent (e.g., hexane or pentane). If used as an internal standard, add a known amount of **Octane-d18** to the unknown sample.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram. The deuterated compound will typically elute slightly earlier than its non-deuterated counterpart.
- Analysis: Identify the peaks based on their retention times compared to standards. If using an MS detector, confirm the identity by the mass-to-charge ratio of the molecular ion. Quantify the components by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its lack of protons, **Octane-d18** can be used as a non-interfering solvent for ^1H NMR studies of non-polar compounds.

Objective: To acquire a ^1H NMR spectrum of a non-polar analyte using **Octane-d18** as the solvent.

Instrumentation and Reagents:

- NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- NMR Tubes: Standard 5 mm NMR tubes.
- Analyte: The non-polar compound of interest.
- **Octane-d18**: As the solvent.
- Internal Standard (optional): Tetramethylsilane (TMS).

Procedure:

- **Sample Preparation:** Dissolve a small amount of the analyte (typically 1-5 mg) in approximately 0.6 mL of **Octane-d18** in an NMR tube. Add a small drop of TMS as an internal reference if desired.
- **Spectrometer Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:**
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. The number of scans will depend on the concentration of the analyte.
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative ratios of different protons in the analyte.

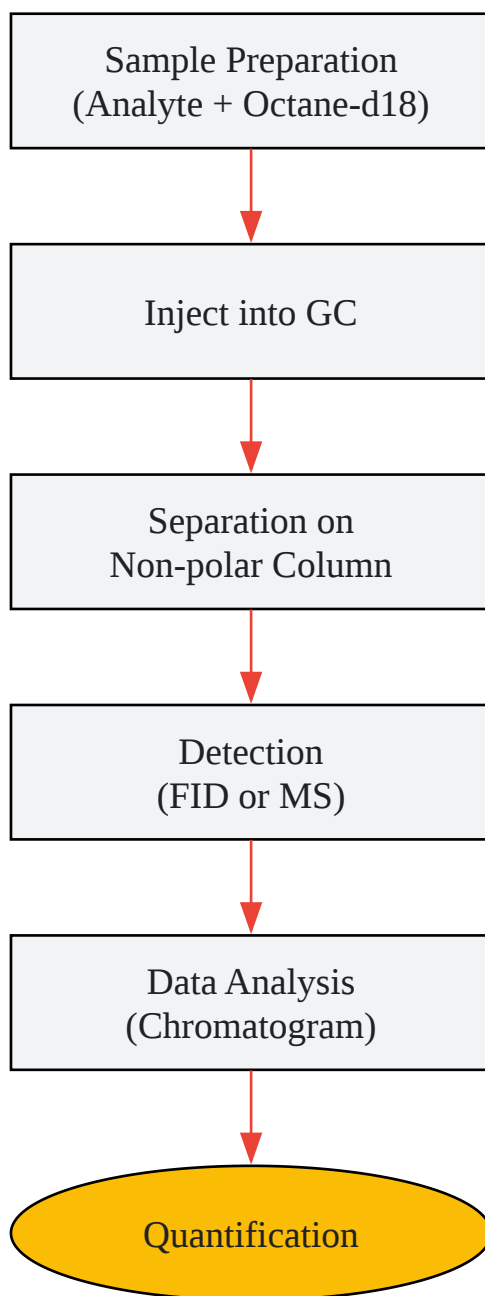
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.



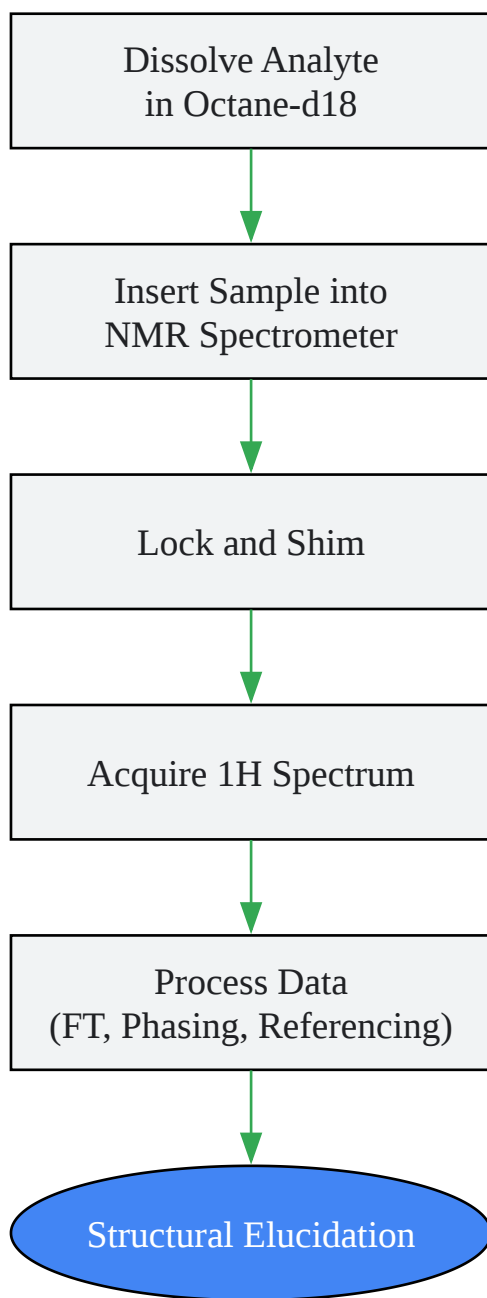
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Caption: Workflow for the synthesis of **Octane-d18**.



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Caption: Workflow for GC analysis using **Octane-d18**.



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Caption: Workflow for NMR analysis using **Octane-d18** as a solvent.

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